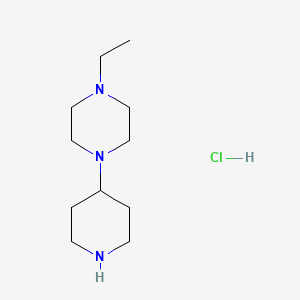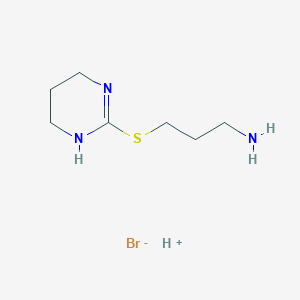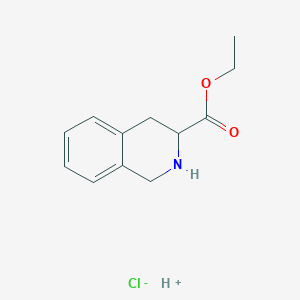![molecular formula C13H18ClNO B7805863 1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride](/img/structure/B7805863.png)
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical structure with specific properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules. The inclusion complexes are formed in the non-polar cavity of cyclodextrins, and the most commonly used methods involve the determination of the inclusion formation constant and analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, this compound is used in studies involving enzyme interactions and metabolic pathways. In medicine, it may be investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various criteria, such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures .
Conclusion
1-(2-bicyclo[221]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it valuable for research and industrial purposes
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10;/h1-5,10-12,14H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIANLNYVSRQZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1C2CC(C1C=C2)CNCC3=CC=CO3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].C1C2CC(C1C=C2)CNCC3=CC=CO3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride](/img/structure/B7805795.png)






![Ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydron;chloride](/img/structure/B7805829.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B7805845.png)



